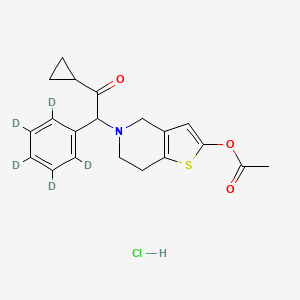

Defluoro Prasugrel-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

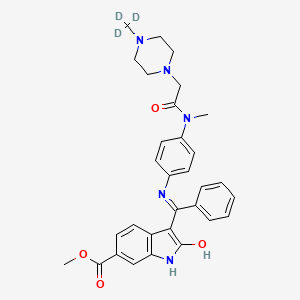

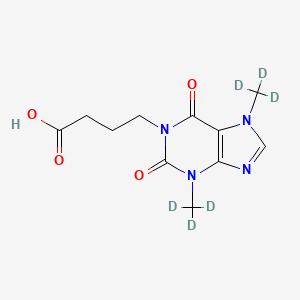

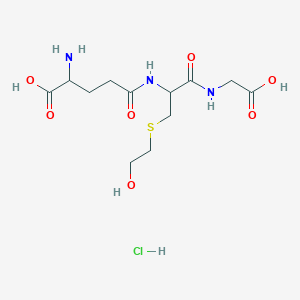

Defluoro Prasugrel-d5 Hydrochloride is a chemical compound used primarily in scientific research. It is a deuterated analog of Prasugrel, a widely used antiplatelet drug. This compound is known for its high purity and stability, making it suitable for various applications in pharmaceutical testing and research .

Méthodes De Préparation

The preparation of Defluoro Prasugrel-d5 Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the acetylation of prasugrel in solvents with low boiling points and low toxicity. This process avoids the use of high boiling point and toxic solvents like toluene and acetonitrile, ensuring better thermal stability and higher yield . The yield of prasugrel in this method is higher than 85%, with a purity exceeding 99.5% .

Analyse Des Réactions Chimiques

Defluoro Prasugrel-d5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esters, thiolactones, and various oxidizing agents. The major products formed from these reactions are typically derivatives of prasugrel, which are used as reference standards in pharmaceutical research .

Applications De Recherche Scientifique

Defluoro Prasugrel-d5 Hydrochloride has a wide range of scientific research applications. It is used in pharmaceutical testing as a high-quality reference standard for accurate results . The compound’s stability and purity make it ideal for use in drug development and quality control processes. Additionally, it is employed in studies related to platelet aggregation and cardiovascular diseases, providing valuable insights into the mechanisms of action of antiplatelet drugs.

Mécanisme D'action

The mechanism of action of Defluoro Prasugrel-d5 Hydrochloride is similar to that of prasugrel. It is a prodrug that requires enzymatic transformation in the liver to its active metabolite. This active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. As a result, it inhibits ADP-mediated platelet activation and aggregation, reducing the risk of thrombotic cardiovascular events .

Comparaison Avec Des Composés Similaires

Defluoro Prasugrel-d5 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to non-deuterated analogs. Similar compounds include Prasugrel Hydrochloride, Prasugrel Carboxyenone Impurity, and Prasugrel Acetyl Impurity . These compounds share similar mechanisms of action but differ in their chemical structures and stability profiles.

Propriétés

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-CERKJNTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)